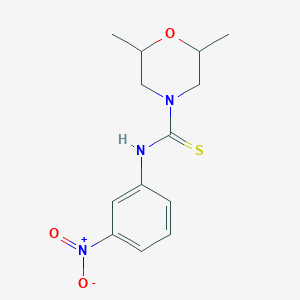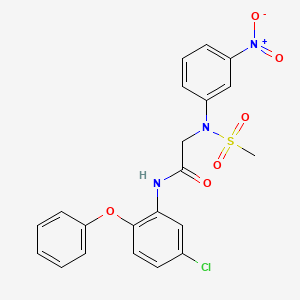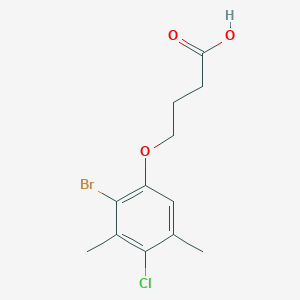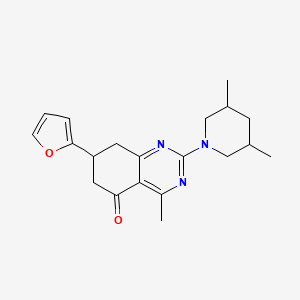
2,6-dimethyl-N-(3-nitrophenyl)-4-morpholinecarbothioamide
Vue d'ensemble
Description
2,6-dimethyl-N-(3-nitrophenyl)-4-morpholinecarbothioamide is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.09906259 g/mol and the complexity rating of the compound is 364. The solubility of this chemical has been described as >44.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research in organometallics and heterocyclic chemistry often explores compounds with similar structural motifs for their unique properties and applications. For example, the synthesis and structural analysis of telluroamides and selenoamides have been reported, demonstrating the potential of these methods for generating compounds with unique electronic and structural characteristics (Li et al., 1997). These studies are crucial for understanding the chemical behavior of such compounds and could inform the synthesis and application of "2,6-dimethyl-N-(3-nitrophenyl)-4-morpholinecarbothioamide" in various scientific fields.
Pharmacological Potential
Some research efforts focus on the pharmacological potential of structurally related compounds. For instance, the crystal structures and pharmacological activity of calcium channel antagonists have been determined, showcasing the relationship between molecular structure and biological activity (Triggle et al., 1980). Such studies suggest avenues for investigating "this compound" as a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Chemical Characterization and Applications
Characterization and applications of compounds with similar functional groups or structural frameworks have been extensively studied. For example, research on vic-dioximes and their metal complexes containing morpholine groups highlights the synthesis, spectroscopic, and electrochemical investigations leading to potential applications in catalysis and materials science (Kilic et al., 2006). These insights could be relevant for exploring the chemical reactivity and potential applications of "this compound" in creating new materials or catalytic systems.
Propriétés
IUPAC Name |
2,6-dimethyl-N-(3-nitrophenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-7-15(8-10(2)19-9)13(20)14-11-4-3-5-12(6-11)16(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXUJBBKOZVAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4617352.png)

![1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4617362.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4617363.png)
![ethyl 4-({3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4617376.png)
![1'-butyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4617392.png)
![N-[3-(3-methoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4617401.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4617410.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4617413.png)

![4-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4617438.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4617442.png)
